3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
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Overview
Description
3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide is a complex organic compound that features a unique combination of benzodioxole, imidazolidinone, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions
Benzodioxole Formation: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes under specific conditions.
Imidazolidinone Formation: The imidazolidinone ring is formed through a cyclization reaction involving appropriate amines and carbonyl compounds.
Thiazole Introduction: The thiazole group is introduced via a condensation reaction with thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and thiazole moieties are known to interact with specific proteins, leading to inhibition or activation of biochemical pathways . This compound may induce cell cycle arrest and apoptosis in cancer cells by modulating microtubule assembly and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate
- 2-Propenal, 3-(1,3-benzodioxol-5-yl)-
Uniqueness
What sets 3-{1-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dioxoimidazolidin-4-yl}-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide apart is its combination of three distinct functional groups: benzodioxole, imidazolidinone, and thiazole. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H20N4O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H20N4O5S/c1-10-11(2)29-18(20-10)22-16(24)6-4-13-17(25)23(19(26)21-13)8-12-3-5-14-15(7-12)28-9-27-14/h3,5,7,13H,4,6,8-9H2,1-2H3,(H,21,26)(H,20,22,24) |
InChI Key |
MNARCEZQAVKCAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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